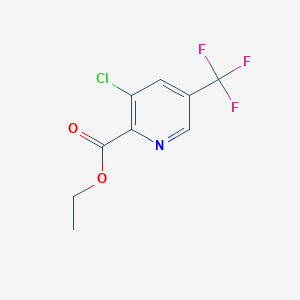
Ethyl 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylate
Cat. No. B159365
M. Wt: 253.6 g/mol
InChI Key: COMQYNZHBCNPNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06169183A
Procedure details


The reaction was carried out in a 100 ml stainless steel autoclave equipped with a magnetic stirring bar. The reagents were charged in a teflon liner in the following order: (1) ethanol (20 ml), (2) sodium acetate (1.70 g, 20 mmol), (3) 2,3-dichloro-5-trifluoromethylpyridine (2.16 g [97 percent], 10 mmol), (4)1,1′-bis(diphenylphosphino)ferrocene (166 mg, 0.30 mmol [3 mol percent]), and (5) palladium acetate (12 mg, 0.05 mmol [0.5 mol percent]). The air in the autoclave was replaced with carbon monoxide and the pressure adjusted to 15 bar. The reaction mixture was then heated to 80° C. (jacket temperature) and the reaction was carried out with stirring. After 5 hours, the reaction mixture was cooled to room temperature, filtered through celite, GC analysis indicated that the mixture consisted of 98 percent of ethyl 5-trifluoromethyl-3-chloropyridine-2-carboxylate. The mixture was concentrated under vacuum and the product was isolated by flash chromatography on silica gel eluting with ethyl acetate/hexane (1:4) affording 2.34 g (92 percent, <99 percent GC area percent). Other data concerning the product was:
[Compound]
Name
stainless steel
Quantity
100 mL
Type
reactant
Reaction Step One

[Compound]
Name
teflon
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two



[Compound]
Name
(4)1,1′-bis(diphenylphosphino)ferrocene
Quantity
166 mg
Type
reactant
Reaction Step Five




Identifiers


|
REACTION_CXSMILES
|
[C:1]([O-:4])(=[O:3])[CH3:2].[Na+].ClC1[C:12]([Cl:13])=[CH:11][C:10]([C:14]([F:17])([F:16])[F:15])=[CH:9][N:8]=1.[C]=O.[CH2:20](O)[CH3:21]>C([O-])(=O)C.[Pd+2].C([O-])(=O)C>[F:17][C:14]([F:15])([F:16])[C:10]1[CH:11]=[C:12]([Cl:13])[C:2]([C:1]([O:4][CH2:20][CH3:21])=[O:3])=[N:8][CH:9]=1 |f:0.1,5.6.7,^3:17|
|
Inputs


Step One
[Compound]
|
Name
|
stainless steel
|
|
Quantity
|
100 mL
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Two
[Compound]
|
Name
|
teflon
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Three
|
Name
|
|
|
Quantity
|
1.7 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)[O-].[Na+]
|
Step Four
|
Name
|
|
|
Quantity
|
2.16 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=NC=C(C=C1Cl)C(F)(F)F
|
Step Five
[Compound]
|
Name
|
(4)1,1′-bis(diphenylphosphino)ferrocene
|
|
Quantity
|
166 mg
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Six
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[C]=O
|
Step Seven
|
Name
|
|
|
Quantity
|
20 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)O
|
Step Eight
|
Name
|
|
|
Quantity
|
12 mg
|
|
Type
|
catalyst
|
|
Smiles
|
C(C)(=O)[O-].[Pd+2].C(C)(=O)[O-]
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
80 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
with stirring
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
equipped with a magnetic stirring bar
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
the reaction mixture was cooled to room temperature
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered through celite, GC analysis
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
The mixture was concentrated under vacuum
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the product was isolated by flash chromatography on silica gel eluting with ethyl acetate/hexane (1:4)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
affording 2.34 g (92 percent, <99 percent GC area percent)
|
Outcomes


Product
Details
Reaction Time |
5 h |
|
Name
|
|
|
Type
|
|
|
Smiles
|
FC(C=1C=C(C(=NC1)C(=O)OCC)Cl)(F)F
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
